2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is a chemical compound with the molecular formula and a molecular weight of approximately 323.77 g/mol. It is classified under the category of triazole derivatives and is notable for its unique spirocyclic structure, which contributes to its potential biological activities. The compound is identified by the CAS number 338956-26-6 and has been cataloged in various chemical databases, including PubChem and Molecule Market .
The synthesis of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one typically involves multi-step organic reactions that may include cyclization and functionalization processes. While specific synthetic pathways are not detailed in the available literature, compounds of similar structure often utilize methods such as:
The synthesis might also involve protecting groups to ensure selectivity during reactions, as well as purification steps such as recrystallization or chromatography to isolate the desired product with high purity (>90%) as indicated by suppliers .
The molecular structure of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one features:
The compound's structural representation can be described using SMILES notation: ClC1=CC=C(C=C1)N1NC2(CCC3(CC2)OCCO3)NC1=O
, which conveys information about its connectivity and functional groups . The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.
The chemical behavior of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one can be characterized by its potential to undergo various reactions typical of triazole derivatives:
Reactions involving this compound would require careful control of conditions such as temperature and pH to optimize yields and minimize side reactions.
Further research would be necessary to elucidate the precise mechanisms by which this compound exerts its effects in biological systems.
The physical properties of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one include:
Chemical properties include:
Relevant data regarding these properties can be sourced from material safety data sheets and chemical databases .
The applications of 2-(4-Chlorophenyl)-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one may include:
Research into this compound's biological activity could provide insights into its potential therapeutic uses and broaden the understanding of triazole-containing compounds in medicinal chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2